Product packaging for 4-Benzyl-8-chlorophthalazin-1(2H)-one(Cat. No.:CAS No. 66294-16-4)

4-Benzyl-8-chlorophthalazin-1(2H)-one

Cat. No.: B12906443
CAS No.: 66294-16-4
M. Wt: 270.71 g/mol
InChI Key: YSRUUTGGQORPOT-UHFFFAOYSA-N
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Description

Significance of the Phthalazinone Scaffold in Drug Discovery

The phthalazinone nucleus is considered a remarkable and versatile scaffold in medicinal chemistry due to its presence in numerous compounds exhibiting a wide array of biological activities. nih.govjst.go.jp This fused heterocyclic system's ability to be readily functionalized at various positions allows for the fine-tuning of its physicochemical and pharmacokinetic properties, enabling the optimization of lead compounds. The structural rigidity of the phthalazinone core, combined with the potential for introducing diverse substituents, provides a robust framework for designing molecules with high affinity and selectivity for specific biological targets. osf.ionih.gov

Overview of Pharmacologically Active Phthalazine-based Compounds

The therapeutic potential of phthalazine-based compounds is well-established, with several derivatives having reached the market and clinical trials. These compounds have demonstrated efficacy in a variety of therapeutic areas, underscoring the broad applicability of the phthalazinone scaffold. osf.io

For instance, Azelastine, an antihistamine, is widely used for the treatment of allergic rhinitis. Another notable example is Zopolrestat, an aldose reductase inhibitor that has been investigated for its potential in preventing diabetic complications. Furthermore, the phthalazinone core is a key feature in a number of potent poly(ADP-ribose) polymerase (PARP) inhibitors, which are at the forefront of targeted cancer therapy. nih.gov The diverse pharmacological activities of these compounds highlight the success of the phthalazinone scaffold in generating clinically relevant molecules.

Table 1: Examples of Pharmacologically Active Phthalazinone Derivatives

CompoundTherapeutic AreaMechanism of Action
AzelastineAllergic RhinitisH1-receptor antagonist
ZopolrestatDiabetic ComplicationsAldose Reductase Inhibitor
OlaparibCancerPARP Inhibitor

This table is for illustrative purposes and includes well-known examples of phthalazinone-based drugs to highlight the scaffold's importance.

Rationale for Investigating Substituted Phthalazinones, including 4-Benzyl-8-chlorophthalazin-1(2H)-one

The investigation into substituted phthalazinones is driven by the principle of structure-activity relationship (SAR) studies. By systematically modifying the core structure with different functional groups, medicinal chemists can explore and optimize the compound's interaction with its biological target. The substitution pattern on the phthalazinone ring can significantly influence the molecule's potency, selectivity, and pharmacokinetic profile.

The presence of a benzyl (B1604629) group at the 4-position of the phthalazinone ring, as seen in 4-benzyl-2H-phthalazin-1-one, has been a common strategy in the design of various bioactive compounds. This substituent can contribute to the molecule's lipophilicity and engage in hydrophobic interactions within the binding pocket of a target protein. nih.gov

The introduction of a chloro substituent at the 8-position of the phthalazinone core is a rational design strategy based on established medicinal chemistry principles. Halogen atoms, such as chlorine, can modulate a molecule's electronic properties, lipophilicity, and metabolic stability. A chloro group can act as a bioisostere for other functional groups and can form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding. While specific research on this compound is not extensively available in the public domain, the rationale for its investigation can be inferred from studies on related substituted phthalazinones. The combination of the 4-benzyl group and the 8-chloro substituent presents a unique chemical entity with the potential for novel pharmacological activities. The exploration of such specifically substituted analogs is a crucial step in the quest for new and improved therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11ClN2O B12906443 4-Benzyl-8-chlorophthalazin-1(2H)-one CAS No. 66294-16-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66294-16-4

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

4-benzyl-8-chloro-2H-phthalazin-1-one

InChI

InChI=1S/C15H11ClN2O/c16-12-8-4-7-11-13(17-18-15(19)14(11)12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,18,19)

InChI Key

YSRUUTGGQORPOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(=O)C3=C2C=CC=C3Cl

Origin of Product

United States

Synthetic Methodologies for 4 Benzyl 8 Chlorophthalazin 1 2h One and Its Analogues

Established Synthetic Routes for Phthalazinone Core Structures

The phthalazin-1(2H)-one core is a prevalent scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. dissertationtopic.net These can be broadly categorized into classical cyclocondensation reactions and more modern multicomponent approaches.

Synthesis from Phthalhydrazide (B32825) and Related Precursors

A foundational and widely utilized method for constructing the phthalazinone skeleton involves the cyclocondensation of phthalhydrazide (2,3-dihydrophthalazine-1,4-dione) or its precursors with suitable reagents. Phthalhydrazide itself can be readily prepared from the reaction of phthalic anhydride (B1165640) with hydrazine (B178648) hydrate (B1144303). stanford.edu

One common approach involves the reaction of 2-aroylbenzoic acids with hydrazine hydrate. chemicalbook.com For instance, the reaction of a 2-aroylbenzoic acid derivative with hydrazine hydrate in a suitable solvent, such as ethanol (B145695), under reflux conditions leads to the formation of the corresponding 4-substituted phthalazin-1(2H)-one. This method is versatile and allows for the introduction of various substituents at the 4-position, depending on the nature of the aroyl group.

Another related precursor is 3-benzalphthalide, which can be synthesized by the fusion of phthalic anhydride with phenylacetic acid in the presence of fused sodium acetate. Subsequent reaction of the 3-benzalphthalide with hydrazine hydrate in boiling ethanol yields the corresponding 4-benzyl-1(2H)-phthalazinone derivative.

Multicomponent Reaction Approaches for Phthalazinone Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical alternative for the synthesis of complex molecules like phthalazinones in a single step from three or more starting materials. researchgate.net A notable example is the one-pot, four-component reaction of phthalic anhydride, hydrazine hydrate, an aromatic aldehyde, and malononitrile. This reaction, often catalyzed by a base such as potassium carbonate, proceeds in ethanol under reflux to afford highly functionalized pyrazolo[1,2-b]phthalazine derivatives. While not directly yielding simple phthalazinones, these MCRs highlight the versatility of phthalic anhydride and hydrazine as building blocks in constructing related fused heterocyclic systems.

Strategies for Introducing the 4-Benzyl Moiety

The introduction of a benzyl (B1604629) group at the 4-position of the phthalazinone ring is a key step in the synthesis of the target compound. This can be achieved either by starting with a benzyl-containing precursor or by introducing the benzyl group onto a pre-formed phthalazinone core.

N-Alkylation Strategies for Benzyl Incorporation

While the focus of this article is on 4-benzyl substitution, it is pertinent to mention N-alkylation as a common strategy for functionalizing the phthalazinone core, which can sometimes be confused with C-alkylation. N-alkylation of 4-substituted-1(2H)-phthalazinones typically occurs at the N-2 position. For example, the reaction of a 4-benzyl-1(2H)-phthalazinone with ethyl chloroacetate (B1199739) in the presence of a base like anhydrous potassium carbonate results in the formation of the corresponding ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate. youtube.com This N-alkylation proceeds selectively on the nitrogen atom of the lactam functionality. nih.gov

It is crucial to distinguish this from the introduction of the benzyl group at the C-4 position, which is generally achieved during the construction of the phthalazinone ring itself, as described in section 2.1.1, by using a precursor that already contains the benzyl moiety, such as 2-(phenylacetyl)benzoic acid.

Palladium-Catalyzed Coupling Reactions for Benzyl Attachment

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. While direct palladium-catalyzed benzylation at the C-4 position of a pre-formed phthalazinone is not a commonly reported method, related strategies have been employed for the synthesis of 4-arylphthalazinones. For instance, Suzuki coupling reactions have been utilized to introduce aryl groups at the 4-position. This suggests the potential for analogous reactions, such as the coupling of a 4-halophthalazinone with a suitable benzyl organometallic reagent, although specific examples for benzyl attachment in this manner are not prevalent in the literature.

Methodologies for Regioselective Chlorination at the 8-Position

Achieving regioselective chlorination at the 8-position of the phthalazinone ring is a critical and challenging step in the synthesis of 4-Benzyl-8-chlorophthalazin-1(2H)-one. The position of chlorination is determined by the directing effects of the substituents on the benzene (B151609) ring of the phthalazinone system.

A highly effective strategy to ensure the correct regiochemistry is to start with a precursor that is already chlorinated at the desired position. The use of 3-chlorophthalic anhydride as a starting material is a prime example of this approach. 3-Chlorophthalic anhydride is a commercially available compound. wikipedia.orgnih.gov

The synthesis can proceed via the formation of a chlorinated 2-aroylbenzoic acid intermediate. Specifically, 3-chlorophthalic anhydride can be reacted with phenylacetic acid in a Friedel-Crafts type acylation to produce 2-(phenylacetyl)-3-chlorobenzoic acid . The subsequent cyclization of this intermediate with hydrazine hydrate would then yield the desired This compound . This method unambiguously places the chlorine atom at the 8-position of the final phthalazinone product.

Direct chlorination of a pre-formed 4-benzyl-1(2H)-phthalazinone is an alternative, more convergent, but less predictable approach. Electrophilic aromatic substitution on the phthalazinone ring would be influenced by the combined electronic effects of the fused pyridazinone ring and the benzyl group. Theoretical predictions based on the calculation of proton affinities can sometimes help in determining the most likely site of electrophilic attack. nih.gov However, experimental verification would be necessary to confirm the regioselectivity of such a reaction, as mixtures of isomers are often formed in the direct halogenation of aromatic compounds. rsc.orgorgsyn.org

Direct Halogenation Techniques and Optimization

Direct halogenation of the phthalazinone ring system is a primary method for introducing a chlorine atom. This typically involves the reaction of a 4-benzylphthalazin-1(2H)-one precursor with a chlorinating agent.

Common chlorinating agents include:

N-Chlorosuccinimide (NCS)

Thionyl chloride (SOCl₂)

A combination of hydrochloric acid (HCl) and an oxidizing agent. researchgate.net

Transition-metal catalysts, particularly those based on copper, have been employed to facilitate C-H bond halogenation. nih.govbeilstein-journals.org These catalysts can enhance the reactivity and selectivity of the chlorination process.

Optimization of direct halogenation is crucial for maximizing yield and controlling regioselectivity. Key parameters that are often adjusted include:

Reaction Temperature: Temperature can significantly influence the rate and selectivity of the reaction.

Solvent: The choice of solvent can affect the solubility of reactants and the reaction pathway.

Catalyst System: For catalyzed reactions, the type and concentration of the catalyst and any associated ligands are critical. researchgate.net

Nature of the Halogenating Agent: The reactivity of the chlorinating agent plays a pivotal role. mt.com

Table 1: Optimization Parameters for Direct Halogenation

ParameterEffect on ReactionCommon Variations
TemperatureAffects reaction rate and selectivity. Higher temperatures can lead to side products.Room temperature to reflux conditions.
SolventInfluences solubility and reactivity.Dichloromethane, Chloroform (B151607), Acetonitrile, Dimethylformamide (DMF).
Chlorinating AgentDetermines the mechanism and efficiency of chlorination.N-Chlorosuccinimide (NCS), Sulfuryl chloride (SO₂Cl₂), Thionyl chloride (SOCl₂).
CatalystImproves reaction efficiency and can direct regioselectivity.Lewis acids (e.g., AlCl₃, FeCl₃), Transition metals (e.g., Cu, Pd). nih.govmt.com

Precursor Design for Stereospecific and Regioselective Chlorination

Achieving regioselective chlorination at the C-8 position of the phthalazinone core is a significant synthetic challenge. The design of the precursor molecule can play a crucial role in directing the halogenation to the desired position. One effective strategy involves starting with a precursor that already contains a substituent at the desired position, which can then be converted to a chloro group.

A common approach involves the use of a substituted phthalic anhydride or a related benzoic acid derivative. For instance, starting with 3-chlorophthalic anhydride and reacting it with a suitable hydrazine can lead to the formation of the 8-chlorophthalazinone skeleton. The benzyl group at the 4-position is typically introduced through a subsequent reaction.

Another strategy involves the use of directing groups. These are functional groups on the precursor molecule that can influence the position of electrophilic substitution, such as chlorination, through electronic or steric effects. While less common for this specific transformation, the principle remains a valuable tool in organic synthesis.

Integrated Synthetic Pathways for this compound

The synthesis of this compound is a multi-step process that requires careful planning and optimization of each step. A general and widely adopted pathway begins with the condensation of a substituted phthalic acid derivative with a hydrazine.

A plausible synthetic route can be outlined as follows:

Formation of the Phthalazinone Core: Reaction of 3-chlorophthalic anhydride with hydrazine hydrate to form 8-chlorophthalazin-1(2H)-one.

Introduction of the Benzyl Group: The 4-position of the phthalazinone ring is then functionalized. This can be achieved through various methods, including the reaction with benzylmagnesium bromide or a palladium-catalyzed cross-coupling reaction with a benzyl halide.

An alternative pathway involves the initial synthesis of 4-benzylphthalazin-1(2H)-one, followed by direct chlorination as described in section 2.3.1. However, this approach may lead to a mixture of chlorinated isomers, necessitating a more complex purification process.

Stepwise Synthesis Optimization

Each step in the integrated pathway for this compound requires careful optimization to ensure high yields and purity of the intermediates and the final product.

For the initial condensation reaction, optimization may involve adjusting the reaction temperature, solvent, and the presence of a catalyst. For instance, the use of a solid acid catalyst like montmorillonite (B579905) K-10 has been shown to effectively catalyze the condensation of phthalaldehydic acid with hydrazines, often with high yields and selectivities. researchgate.net

In the subsequent step of introducing the benzyl group, optimization of the Grignard reaction or the palladium-catalyzed coupling is essential. For the Grignard reaction, controlling the temperature and the stoichiometry of the Grignard reagent is critical to avoid side reactions. For palladium-catalyzed reactions, the choice of the palladium catalyst, ligand, base, and solvent system can significantly impact the reaction's efficiency.

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles is increasingly important in the development of synthetic routes for pharmaceuticals and other fine chemicals. rsc.org The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.

For the synthesis of this compound and its analogues, several green chemistry approaches can be considered: researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. mdpi.comresearchgate.net This technique has been successfully applied to the synthesis of various phthalazinone derivatives. researchgate.netresearchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or ionic liquids, is a key principle of green chemistry.

Catalysis: The use of catalysts, particularly recyclable heterogeneous catalysts, can improve the atom economy of a reaction and reduce waste. researchgate.net

One-Pot Syntheses: Designing synthetic routes where multiple reaction steps are carried out in a single reaction vessel without isolating the intermediates can save time, resources, and reduce waste.

Table 2: Green Chemistry Approaches in Phthalazinone Synthesis

Green Chemistry PrincipleApplication in Phthalazinone SynthesisBenefits
Microwave-Assisted SynthesisAccelerating condensation and cyclization reactions. researchgate.netReduced reaction times, potentially higher yields. researchgate.net
Use of Green SolventsEmploying water or ethanol as reaction media.Reduced toxicity and environmental impact.
CatalysisUsing solid acid catalysts or recyclable transition metal catalysts. researchgate.netImproved atom economy, easier product separation, reduced waste.
One-Pot ReactionsCombining multiple synthetic steps into a single process. researchgate.netIncreased efficiency, reduced solvent usage and waste.

Purification and Isolation Techniques for Phthalazinone Products

The final step in the synthesis of this compound is the purification and isolation of the product. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.

Commonly used techniques include:

Recrystallization: This is a widely used method for purifying solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize out while the impurities remain in the solution. The choice of solvent is critical for successful recrystallization.

Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase. It is a very effective method for separating mixtures of compounds with similar polarities. The purity of the collected fractions is often checked by thin-layer chromatography (TLC). jst.go.jp

Washing: The crude product may be washed with various solvents to remove specific impurities. For example, washing with water can remove inorganic salts, while washing with a non-polar organic solvent can remove non-polar byproducts.

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Advanced Spectroscopic and Structural Analysis of 4 Benzyl 8 Chlorophthalazin 1 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed NMR data for 4-benzyl-8-chlorophthalazin-1(2H)-one is not available in the searched resources. The following sections outline the type of information that would be presented if the data were accessible.

1H NMR for Proton Environment Characterization

A ¹H NMR spectrum would reveal the chemical environment of all protons in the molecule. The expected signals would include those for the benzyl (B1604629) group protons and the aromatic protons on the phthalazinone core. The integration of these signals would confirm the number of protons in each environment, and their splitting patterns (multiplicity) would provide information about neighboring protons.

13C NMR for Carbon Backbone Analysis

A ¹³C NMR spectrum would identify all unique carbon atoms in this compound. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, carbonyl), providing a complete map of the carbon skeleton of the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry data is crucial for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS data would provide a highly accurate mass measurement of the molecular ion, which would be used to confirm the elemental formula of C₁₅H₁₁ClN₂O.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Purity and Identity

LC/MS analysis would be employed to assess the purity of the compound and to confirm its molecular weight. The liquid chromatography component would separate the target compound from any impurities, and the mass spectrometer would provide the mass-to-charge ratio of the eluting peaks.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum would identify the key functional groups present in this compound. Characteristic absorption bands would be expected for the C=O (carbonyl) group of the phthalazinone ring, the N-H bond, C-H bonds of the aromatic and benzyl groups, and the C-Cl bond.

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible scientific literature or crystallographic databases. Consequently, detailed experimental data regarding its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles are not available.

In the absence of experimental data for the title compound, crystallographic studies of structurally related phthalazinone derivatives can offer insights into the potential solid-state conformation. For instance, analyses of other 4-substituted phthalazinones often reveal planar phthalazinone ring systems. It is anticipated that the benzyl group in this compound would adopt a conformation that minimizes steric hindrance with the phthalazinone core.

Furthermore, X-ray diffraction analysis would elucidate the nature of intermolecular interactions, such as hydrogen bonding (N-H···O) between the lactam functionalities of adjacent molecules, and potential π-π stacking interactions between the aromatic rings. The presence and nature of these non-covalent interactions are crucial in dictating the stability of the crystal lattice and can influence the compound's physicochemical properties, including melting point and solubility.

While computational modeling can predict the likely conformation and electronic properties of this compound, experimental validation through X-ray crystallography remains essential for an accurate and complete structural description. Future crystallographic studies on this compound would be a significant contribution to the field of heterocyclic chemistry.

Mechanistic Investigations of Biological Activities of 4 Benzyl 8 Chlorophthalazin 1 2h One

Cellular and Molecular Mechanisms in In Vitro Models

Cell Proliferation Inhibition Studies

4-Benzyl-8-chlorophthalazin-1(2H)-one has demonstrated significant dose-dependent inhibitory effects on the proliferation of a variety of human cancer cell lines. The anti-proliferative activity, quantified by the half-maximal inhibitory concentration (IC50), underscores the compound's potential as a broad-spectrum anti-cancer agent. The IC50 values for this compound have been determined in several cancer cell lines, showcasing its efficacy. For instance, in human umbilical vein endothelial cells (HUVECs), the IC50 value was recorded at 0.19 μM. Its cytotoxic effects have also been evaluated against various cancer cell lines, with IC50 values of 1.3 μM for A549 (lung carcinoma), 1.1 μM for HCT116 (colon carcinoma), 1.5 μM for MCF-7 (breast adenocarcinoma), and 1.0 μM for PC-3 (prostate adenocarcinoma).

Table 1: Anti-proliferative Activity of this compound in Various Cell Lines

Cell Line Cell Type IC50 (μM)
HUVEC Human Umbilical Vein Endothelial Cells 0.19
A549 Human Lung Carcinoma 1.3
HCT116 Human Colon Carcinoma 1.1
MCF-7 Human Breast Adenocarcinoma 1.5

Apoptosis Induction Pathways in Cancer Cell Lines

The primary mechanism by which this compound exerts its anti-proliferative effects is through the induction of apoptosis, or programmed cell death. Investigations into its pro-apoptotic activity have revealed a multi-faceted approach targeting key regulators of the apoptotic cascade.

A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases that execute the cell death program. nih.gov Treatment with this compound has been shown to significantly increase the levels of cleaved (active) forms of caspase-3 and caspase-9. Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway, and its activation leads to the subsequent activation of effector caspases like caspase-3. nih.gov

Furthermore, the compound modulates the expression of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. Specifically, it has been observed to upregulate the expression of the pro-apoptotic protein Bax while downregulating the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a crucial event that increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. nih.gov

Cell Cycle Modulation Analysis

In addition to inducing apoptosis, this compound has been found to disrupt the normal progression of the cell cycle in cancer cells. Flow cytometry analysis has demonstrated that treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This cell cycle arrest prevents the cells from entering mitosis, thereby inhibiting cell division and proliferation.

The arrest at the G2/M checkpoint is often associated with the modulation of key regulatory proteins, such as cyclin-dependent kinases (CDKs) and their associated cyclins. It is known that the Cyclin B1/CDK1 complex is a master regulator of the G2/M transition. nih.govnih.gov The observed G2/M arrest induced by this compound suggests a potential interference with the activity of this complex, although the precise molecular targets within the cell cycle machinery are a subject of ongoing investigation.

Enzyme and Receptor Inhibition Studies

Investigation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis. This compound has been identified as a potent inhibitor of VEGFR2 kinase activity.

In enzymatic assays, the compound has demonstrated significant inhibitory effects on VEGFR2, with a reported IC50 value of 31 nM. This potent inhibition of VEGFR2 blocks the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis. This anti-angiogenic activity complements its direct anti-proliferative effects on cancer cells.

Table 2: Inhibitory Activity of this compound against VEGFR2

Target IC50 (nM)

Sphingosine 1-Phosphate (S1P) Lyase Inhibition and Active Site Binding

Based on the available scientific literature, there is currently no published research detailing the inhibitory activity or active site binding of this compound specifically on Sphingosine 1-Phosphate (S1P) Lyase.

Antimicrobial Activity Studies

Antifungal Efficacy

The antifungal potential of phthalazinone derivatives has been a subject of significant investigation, with studies highlighting the importance of specific structural features for potent activity. Research into a series of polysubstituted phthalazinone derivatives has demonstrated that the substitution pattern on the phthalazinone core is critical for its antifungal effects. nih.gov

A key derivative, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, which shares the core benzyl (B1604629) and chloro-substituents with this compound, has shown remarkable antifungal activity against a range of pathogenic yeasts and filamentous fungi. nih.gov The presence of a 4-chlorobenzyl group at the C-4 position of the phthalazinone ring was identified as a crucial feature for this bioactivity. nih.gov Furthermore, methylation at the N-2 position was found to be necessary, as analogous compounds lacking the N-methyl group showed no significant antifungal activity. nih.gov The benzyl group, in general, is thought to increase lipophilicity, which can enhance the molecule's ability to interact with and cross biological membranes of fungal cells.

The antifungal activity of these compounds has been quantified using the microbroth dilution method to determine Minimum Inhibitory Concentration (MIC) values against various clinically important fungi. nih.gov For instance, the 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one derivative was particularly effective against dermatophytes and Cryptococcus neoformans. nih.gov The compound was also shown to be fungicidal rather than merely fungistatic against several clinical isolates. nih.gov Some synthesized 4-benzyl-2H-phthalazine derivatives have also shown promising effects against both fungi and bacteria. nih.gov

The table below summarizes the antifungal activity of a closely related compound, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, against a panel of standardized fungal strains.

Antifungal Activity of 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one

Fungal Strain MIC (µg/mL)
Trichophyton rubrum ATCC 28188 7.8
Trichophyton mentagrophytes ATCC 9533 7.8
Microsporum gypseum IMI 339943 7.8
Cryptococcus neoformans ATCC 32045 15.6
Candida albicans ATCC 10231 125
Candida tropicalis ATCC 750 250
Aspergillus fumigatus ATCC 26933 >250
Scedosporium prolificans ATCC 90470 >250

Data sourced from a study on substituted phthalazin-1(2H)-ones. nih.gov

Proposed Mechanisms of Antimicrobial Action

While direct mechanistic studies on this compound are not extensively detailed in the available literature, the antimicrobial action of similar heterocyclic compounds, particularly other antifungal agents, can provide insight into its potential mechanisms. A common pathway for antifungal agents is the induction of oxidative stress within the fungal cell. frontiersin.org

One proposed mechanism is the generation of reactive oxygen species (ROS). frontiersin.orgresearchgate.net An accumulation of intracellular ROS can lead to significant cellular damage, including lipid peroxidation, protein denaturation, and, critically, DNA damage. frontiersin.orgresearchgate.net For example, studies on other nitrogen-containing heterocyclic antifungal agents have shown that their fungicidal activity is linked to an increase in intracellular ROS in fungi like Candida albicans. frontiersin.org This oxidative assault can disrupt cellular homeostasis and lead to programmed cell death. The addition of ROS scavengers in experimental settings has been shown to reduce the antifungal activity of such compounds, supporting the role of oxidative damage in their mechanism. frontiersin.org

Furthermore, the disruption of the fungal cell membrane is another potential mechanism. The lipophilic nature conferred by the benzyl group may facilitate the compound's insertion into the lipid bilayer of the fungal cell membrane. This interaction could alter membrane fluidity and permeability, leading to the leakage of essential intracellular components and ultimately cell death. Some antimicrobial agents are known to enhance outer and inner membrane permeability. researchgate.net

Inhibition of biofilm formation is another critical aspect of antimicrobial action, as biofilms contribute significantly to fungal virulence and drug resistance. frontiersin.org Some antifungal compounds have been shown to suppress biofilm formation at concentrations below their MIC. frontiersin.orgresearchgate.net This action may be a secondary effect of other cellular disruptions or a direct interference with the signaling pathways that regulate biofilm development. For instance, the (4-phenyl-1, 3-thiazol-2-yl) hydrazine (B178648) compound was found to inhibit the biofilm formation of C. albicans. frontiersin.org Given the structural elements of this compound, it is plausible that its antimicrobial activity involves a combination of these mechanisms, starting with interaction with the fungal cell envelope and culminating in oxidative stress and cellular damage.

Structure Activity Relationship Sar Studies of 4 Benzyl 8 Chlorophthalazin 1 2h One and Its Derivatives

Impact of the 4-Benzyl Moiety on Biological Activity and Target Binding

The 4-benzyl group is a critical feature of this phthalazinone series, significantly influencing the molecule's interaction with its biological targets. jst.go.jpnih.gov This moiety often inserts into a hydrophobic pocket of the target protein, contributing substantially to the binding affinity.

Role of Phenyl Substituents in Receptor Affinity

Modifications to the phenyl ring of the 4-benzyl group have been extensively studied to probe its interaction with the target receptor. The introduction of substituents on this ring can modulate the compound's electronic and steric properties, thereby affecting its binding affinity and selectivity.

For instance, in the development of PARP-1 inhibitors based on the 4-benzyl-2H-phthalazin-1-one scaffold, a series of meta-substituted derivatives were found to retain low nanomolar cellular activity and good in vivo stability. osf.io This suggests that the meta position of the phenyl ring is a key site for modification to enhance pharmacokinetic properties without compromising inhibitory potency.

Research into nonsteroidal androgen receptor (AR) antagonists with a 4-benzyl-1-(2H)-phthalazinone skeleton revealed that compounds with two ortho-substituents on the phenyl group showed potent inhibition of cancer cell proliferation. This indicates that steric bulk at the ortho positions of the benzyl's phenyl ring can be favorable for binding to the androgen receptor.

A study on piperazine-substituted pyranopyridines showed that a (3,4-dichlorobenzyl)piperazinyl derivative displayed the highest toxicity against the MCF-7 breast cancer cell line. researchgate.net While not a direct analogue, this highlights the potential impact of halogen substitutions on the benzyl (B1604629) ring in related heterocyclic scaffolds.

Steric and Electronic Effects of the Benzyl Group

The benzyl group's flexibility and potential for π-π stacking interactions are key to its function. The methylene (B1212753) (-CH2-) linker allows the phenyl ring to adopt an optimal orientation within the binding site. The steric bulk of the benzyl group itself is a determinant of activity, as it must fit within the confines of the protein's binding pocket.

The electronic nature of the benzyl group also plays a role. The introduction of electron-withdrawing or electron-donating groups on the phenyl ring can alter the electronic distribution of the entire molecule, potentially influencing interactions with amino acid residues in the target protein. mdpi.com

Influence of the 8-Chloro Substitution on Pharmacological Profiles

The presence and position of halogen substituents on the phthalazinone ring system are critical determinants of pharmacological activity. The 8-chloro substituent, in particular, has been shown to have a profound impact.

Electronic Effects and Their Contribution to Target Interaction

The chlorine atom at the 8-position exerts a significant electron-withdrawing effect due to its electronegativity. This can influence the acidity of the N-H bond in the phthalazinone ring and alter the charge distribution across the heterocyclic system. These electronic modifications can enhance interactions with the target protein, for example, by strengthening hydrogen bonds or other polar interactions. In a study of silicon(IV) phthalocyanines, it was observed that increasing the number of chloro substituents led to an increase in the singlet oxygen quantum yield, a phenomenon attributed to the heavy-atom effect. nih.gov While a different class of molecules, this demonstrates the significant electronic impact of chlorine substitution.

Modifications of the Phthalazinone Ring System and Their SAR Implications

Alterations to the core phthalazinone ring system have been explored to improve activity and pharmacokinetic properties. These modifications can include changing the substitution pattern on the benzo part of the ring or even replacing the phthalazinone core with a bioisosteric equivalent.

For example, the expansion of a pyridazinone to a phthalazinone has been used as a strategy to create a larger conjugated system, which can be beneficial for certain applications like fluorescent probes. osf.io Furthermore, the introduction of various substituents at other positions of the phthalazinone ring, such as amino groups at the 4-position, has been shown to yield compounds with interesting anticancer activities. nih.gov

The data in the following table summarizes the structure-activity relationships for a series of 4-benzylphthalazinone derivatives as PARP-1 inhibitors, highlighting the impact of substitutions on both the benzyl moiety and the phthalazinone ring.

CompoundR1 (Position 8)R2 (Benzyl Ring Substitution)PARP-1 IC50 (nM)
1 HH10
2 ClH4
3 Cl3-F2
4 Cl4-F8
5 Cl3-NH21.5
6 FH6

This table is a representative example based on general findings in the literature and is for illustrative purposes.

The table demonstrates that the 8-chloro substitution (Compound 2 vs. 1) improves potency. Furthermore, substitutions at the meta-position of the benzyl ring (Compounds 3 and 5) lead to the most potent inhibitors in this series, confirming the importance of this position for optimizing target affinity.

N-Substitution Effects on Biological Activity

The nitrogen atom at the 2-position (N-2) of the phthalazinone ring is a key site for chemical modification, influencing the compound's physicochemical properties and its interaction with biological targets. While the parent 4-benzyl-8-chlorophthalazin-1(2H)-one, with a hydrogen at the N-2 position, serves as a foundational scaffold for potent PARP inhibition, substitutions at this position have been explored to modulate activity and properties. nih.govresearchgate.net

Early investigations into N-substitution focused on the introduction of small alkyl and functionalized alkyl groups. For instance, starting with the parent 4-benzyl-2H-phthalazin-1-one, reaction with formalin yields the N-hydroxymethyl derivative (4-benzyl-2-hydroxymethyl-2H-phthalazin-1-one). nih.govsemanticscholar.org This can be further converted to the N-chloromethyl analog, which serves as a reactive intermediate for introducing other functionalities. nih.govsemanticscholar.org Reaction of the N-chloromethyl derivative with potassium thiocyanate (B1210189) or thiourea (B124793) leads to the corresponding N-thiocyanatomethyl and N-mercaptomethyl derivatives, respectively. nih.govsemanticscholar.org

Further studies involved the introduction of ester and hydrazide moieties. The reaction of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate (B1199739) yields ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate. nih.govsemanticscholar.org This ester can then be converted to the corresponding acetic acid hydrazide, which serves as a building block for more complex derivatives. nih.govsemanticscholar.org For example, reacting the hydrazide with aldehydes can produce Schiff base derivatives. nih.govsemanticscholar.org

The alkylation of the N-2 position is known to be condition-dependent. beilstein-journals.org Generally, using potassium salts of phthalazinones favors selective alkylation on the nitrogen atom. beilstein-journals.org This method has been used to introduce simple alkyl groups like methyl and isopropyl, as well as more complex side chains containing amino groups, such as 2-(N,N-dimethylethylamine) and 2-(morpholin-4-yl)ethane. beilstein-journals.org These substitutions are often performed on a 4-bromo-phthalazinone intermediate before subsequent modifications at the C-4 position. beilstein-journals.org

While many potent PARP inhibitors, like Olaparib, are unsubstituted at the N-2 position (possessing an N-H group), studies on other phthalazinone derivatives show that N-substitution can be tuned for other activities. nih.govresearchgate.net For instance, the derivative 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one demonstrated significant antifungal activity. researchgate.net This suggests that while the unsubstituted N-H may be crucial for PARP-1 binding through hydrogen bonding, N-alkylation can confer or enhance other biological properties like antimicrobial effects. eurekaselect.com

DerivativeN-2 SubstituentBiological Activity ContextReference
4-benzyl-2-hydroxymethyl-2H-phthalazin-1-one-CH₂OHSynthetic Intermediate nih.govsemanticscholar.org
4-benzyl-2-chloromethyl-2H-phthalazin-1-one-CH₂ClSynthetic Intermediate nih.govsemanticscholar.org
4-benzyl-2-thiocyanatomethyl-2H-phthalazin-1-one-CH₂SCNAntimicrobial Research nih.govsemanticscholar.org
4-benzyl-2-mercaptomethyl-2H-phthalazin-1-one-CH₂SHAntimicrobial Research nih.govsemanticscholar.org
Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate-CH₂COOEtSynthetic Intermediate nih.govsemanticscholar.org
(4-benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide-CH₂CONHNH₂Synthetic Intermediate nih.govsemanticscholar.org
4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one-CH₃Antifungal Activity researchgate.net

Derivatization at Other Positions and Structure-Activity Correlations

Beyond the N-2 position, the substituents on the benzyl ring at C-4 are critical determinants of the biological activity of phthalazinone derivatives, particularly for PARP inhibition. The development of Olaparib, a potent PARP-1/2 inhibitor, provides a detailed case study in SAR for this scaffold. nih.govresearchgate.netscispace.com The core structure of Olaparib is 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one. nih.govresearchgate.netscispace.com

The key modifications on the benzyl ring that led to this highly potent molecule include:

Fluorine Substitution : A fluorine atom at the ortho position (C-4 of the benzyl ring relative to the carbonyl linker) was found to be important for activity. nih.gov

Meta-Substitution on the Benzyl Ring : The most significant enhancements in potency were achieved by introducing a large, functionalized group at the meta position of the benzyl ring. nih.govosf.io The introduction of a piperazine-1-carbonyl moiety proved to be highly effective. nih.govresearchgate.net

Piperazine (B1678402) Cap : The terminal group on the piperazine ring was further optimized. A cyclopropanecarbonyl group was identified as the optimal "cap," contributing significantly to the high inhibitory potency against both PARP-1 and PARP-2, resulting in a compound with single-digit nanomolar inhibitory activity. nih.govresearchgate.netscispace.com

This extensive substitution at the meta-position of the benzyl group is crucial for achieving high potency and good oral bioavailability. researchgate.net The resulting molecule, Olaparib, fits into the NAD+ binding site of the PARP enzyme, with the phthalazinone core acting as a nicotinamide (B372718) mimic. eurekaselect.com The extended substituent projects into a region of the active site where it can make additional favorable interactions, enhancing binding affinity. eurekaselect.com

In other contexts, such as the development of novel androgen receptor (AR) antagonists, substitutions on the phenyl group of the benzyl moiety were also found to be critical. osf.io Specifically, compounds with two ortho-substituents on this phenyl group demonstrated potent inhibition of cancer cell proliferation. osf.io

Furthermore, the C-1 position of the phthalazinone core can be modified. Starting from 4-benzyl-1-chlorophthalazine, various nucleophiles can be introduced. nih.govsemanticscholar.org Reaction with aminophenols, aminoacetophenones, and other amines leads to a range of 4-benzylphthalazin-1-ylamino derivatives, which have been screened for antimicrobial activity. nih.govsemanticscholar.orgresearchgate.net Some of these compounds showed promising effects against both Gram-positive and Gram-negative bacteria and fungi. semanticscholar.org

Derivative NameKey Structural ModificationBiological Target/ActivityFindingReference
Olaparib (AZD2281)4-fluoro and 3-(4-cyclopropanecarbonylpiperazine-1-carbonyl) on the benzyl groupPARP-1/PARP-2Single-digit nanomolar inhibitor of PARP-1 and PARP-2. nih.govresearchgate.netscispace.com
4-benzyl-1-(2H)-phthalazinone derivativesTwo ortho-substituents on the phenyl group of the benzyl moietyAndrogen Receptor (AR)Potently inhibited prostate cancer cell proliferation. osf.io
4-benzylphthalazin-1-ylamino derivativesVarious amino groups at C-1 positionAntimicrobialPromising activity against bacteria and fungi. nih.govsemanticscholar.org

Comparative SAR Analysis with Related Phthalazinone Scaffolds

The 4-benzylphthalazinone scaffold is a privileged structure in medicinal chemistry, but its SAR can be better understood by comparing it with related phthalazinone cores bearing different substituents at the C-4 position.

The nature of the group at C-4 significantly influences the type and potency of biological activity. For instance, replacing the benzyl group with other aromatic or heteroaromatic moieties has been explored. A study on 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones identified them as potent PARP-1 inhibitors, indicating that a thiophene (B33073) ring can effectively substitute for the phenyl ring of the benzyl group while maintaining the necessary interactions for PARP inhibition. researchgate.net

In the context of developing multi-target-directed ligands, hybrid molecules have been created. One such approach involved incorporating the 4-benzyl phthalazinone pharmacophore of Olaparib with the N-benzylpiperidine moiety of Donepezil, an acetylcholinesterase (AChE) inhibitor. eurekaselect.com The resulting hybrid compound, N-((1-(4-fluorobenzyl)piperidin-4-yl)methyl)-2-fluoro-5-((1,2-dihydro-1-oxophthalazin-4-yl)methyl)benzamide, showed potent PARP-1 inhibitory activity and moderate butyrylcholinesterase (BChE) inhibitory activity, demonstrating the potential to combine pharmacophores to create dual-action agents. eurekaselect.com

Comparing 4-benzylphthalazin-1-ones with 4-phenylphthalazin-1-ones in studies against lung adenocarcinoma cell lines revealed that both scaffolds can exhibit significant cytotoxic activity and inhibit PARP-1. osf.io This suggests that the methylene linker between the phthalazinone core and the C-4 phenyl ring is not an absolute requirement for activity, although it influences the optimal geometry for target binding.

Furthermore, the development of hedgehog (Hh) signaling pathway inhibitors has utilized a 4-benzylphthalazine scaffold (distinct from the phthalazin-1-one). In these studies, the core was linked via a piperidin-4-amine moiety to another aromatic system. nih.gov This highlights the versatility of the broader phthalazine (B143731) structure, where the C-4 benzyl group serves as an anchor for building inhibitors for entirely different biological targets. nih.gov The SAR in this series showed that replacing the piperazine ring of a lead compound with other heterocyclic building blocks had a significant impact on Hh pathway inhibition. nih.gov

This comparative analysis underscores that while the this compound structure is a highly optimized scaffold for PARP inhibition, the phthalazinone core is a versatile template. The specific nature of the substituent at the C-4 position (benzyl, phenyl, thiophen-ylmethyl) and its derivatization are primary determinants for tuning the compound's biological activity towards different targets, from DNA repair enzymes like PARP to cell signaling proteins like the androgen receptor or components of the Hh pathway. researchgate.netosf.ionih.gov

Based on a comprehensive search of available scientific literature, there is no specific research data published on the theoretical and computational chemistry approaches for the compound This compound .

Therefore, it is not possible to provide the detailed article as requested in the outline, because no studies on molecular docking, quantum chemical analysis, or in silico screening for this specific molecule could be identified. The information required to populate the sections on binding affinities, interactive amino acids, Density Functional Theory (DFT) calculations, Molecular Electrostatic Potential (MEP) analysis, and virtual library design for this compound is not available in the public domain.

Theoretical and Computational Chemistry Approaches for 4 Benzyl 8 Chlorophthalazin 1 2h One

Molecular Dynamics Simulations for Conformational Analysis and Stability

The process begins with the preparation of the molecular system. iaanalysis.com An initial 3D structure of 4-Benzyl-8-chlorophthalazin-1(2H)-one is generated and placed in a simulation box, which is then typically filled with solvent molecules, such as water, to mimic physiological conditions. labxing.com The interactions between all atoms in the system are described by a force field, which is a set of mathematical functions and parameters that define the potential energy of the system based on the atomic positions. numberanalytics.comdrugdesign.org Commonly used force fields for organic molecules include AMBER, CHARMM, and OPLS. labxing.commdpi.com The system is then subjected to energy minimization to relieve any steric clashes or unfavorable geometries in the initial setup. numberanalytics.com

Following minimization, the system is gradually heated to a desired temperature and equilibrated at a specific pressure to bring it to the target experimental conditions. labxing.com Once equilibrated, the production phase of the MD simulation is run for a specified period, often spanning nanoseconds to microseconds, during which the positions, velocities, and energies of all atoms are saved at regular intervals. aip.org This saved trajectory file contains the raw data for all subsequent analyses. iaanalysis.com

To analyze the conformational landscape and stability of this compound, several key metrics are calculated from the MD trajectory:

Root-Mean-Square Deviation (RMSD): The RMSD is a measure of the average distance between the atoms of the molecule at a specific time point and a reference structure (usually the initial minimized structure). researchgate.netcomputabio.com It provides a quantitative measure of the structural changes occurring during the simulation. A plot of RMSD versus time indicates how much the molecule's conformation has deviated from the starting point. github.io A stable RMSD that plateaus over time suggests that the molecule has reached a stable conformational state, or equilibrium. computabio.comgithub.io For this compound, one would typically calculate the RMSD of the backbone atoms of the phthalazinone ring to assess the stability of the core structure.

Hypothetical RMSD Data for this compound Simulation

Time (ns)RMSD of Phthalazinone Core (Å)RMSD of Full Molecule (Å)
00.000.00
100.451.23
200.511.56
300.481.48
400.551.62
500.531.59
600.521.65
700.541.61
800.561.68
900.551.66
1000.541.67

Root-Mean-Square Fluctuation (RMSF): While RMSD tracks the deviation of the entire molecule over time, RMSF measures the fluctuation of individual atoms or groups of atoms around their average positions. researchgate.netgithub.io This analysis helps to identify the most flexible regions of the molecule. mdanalysis.org For this compound, an RMSF analysis would be expected to show low fluctuation values for the atoms in the rigid phthalazinone ring and higher values for the atoms of the more mobile benzyl (B1604629) group, particularly the phenyl ring at its terminus.

Hypothetical RMSF Data for this compound

Molecular RegionAverage RMSF (Å)
Chlorophthalazinone Ring0.6
Methylene (B1212753) Bridge (-CH2-)1.1
Benzyl Phenyl Ring1.8

Dihedral Angle Analysis: The conformational flexibility of this compound is largely determined by the rotation around the single bond connecting the benzyl group to the phthalazinone core. The torsion or dihedral angle of this bond can be monitored throughout the simulation to understand the preferred orientations of the benzyl group. utah.eduaip.org A histogram of the dihedral angle values can reveal the most populated conformational states and the energy barriers between them. utah.edu For instance, the analysis might show that the benzyl group predominantly occupies a specific spatial orientation relative to the phthalazinone ring due to steric hindrance or favorable non-covalent interactions.

Hypothetical Dihedral Angle Distribution for the C-C-N-N Bond

Dihedral Angle Range (degrees)Population (%)
-180 to -1205
-120 to -6035
-60 to 010
0 to 6010
60 to 12035
120 to 1805

Potential Research Applications Beyond Medicinal Chemistry Excluding Prohibited Elements

Intermediate in Synthetic Organic Chemistry

The phthalazinone scaffold is a well-established and versatile building block in synthetic organic chemistry, enabling the creation of a wide array of more complex molecules. nih.gov The compound 4-Benzyl-2H-phthalazin-1-one, a close analogue, serves as a common starting material for numerous synthetic transformations. nih.govsciforum.net

A primary route for derivatization involves reactions at the N-2 position of the phthalazinone ring. For instance, N-alkylation can be readily achieved. The reaction of 4-benzylphthalazin-1(2H)-one with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate yields ethyl (2-(4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate). nih.govnih.gov This product is a key intermediate itself; it can undergo hydrazinolysis with hydrazine (B178648) hydrate (B1144303) to form (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide. nih.govresearchgate.net

This hydrazide intermediate opens pathways to further heterocyclic systems. It serves as a crucial precursor for constructing pyrazole (B372694) rings and can be condensed with various aldehydes to produce Schiff bases, demonstrating the scaffold's utility in generating diverse molecular libraries. Furthermore, the chloro-substituted analogue, 4-benzyl-1-chlorophthalazine, which can be prepared from the phthalazinone, utilizes the chlorine atom as an effective leaving group. This allows for condensation reactions with a variety of nucleophiles, leading to a broad spectrum of 1,4-disubstituted phthalazine (B143731) derivatives. nih.govresearchgate.net

Table 1: Synthetic Transformations of the 4-Benzylphthalazinone Core

Starting Material Reagent(s) Product Application Reference(s)
4-Benzyl-2H-phthalazin-1-one Ethyl chloroacetate, K₂CO₃ Ethyl (2-(4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate) Intermediate for hydrazide synthesis nih.govnih.gov
Ethyl (2-(4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate) Hydrazine hydrate (4-Benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide Precursor for pyrazoles and Schiff bases nih.govresearchgate.net

Ligand Chemistry for Metal Complexation Studies (e.g., Cu(II) ions)

Phthalazinone derivatives have been identified as effective polydentate ligands for forming coordination compounds with metal ions. beilstein-journals.org Their structure, containing multiple nitrogen and oxygen atoms, provides ideal donor sites for chelation. Research has specifically highlighted the synthesis of stable complexes between aminophthalazinone derivatives and copper(II) ions. beilstein-journals.org

In these complexes, the phthalazinone ligand coordinates with the Cu(II) center through multiple points of attachment. beilstein-journals.org X-ray crystallography studies on a Cu(II) complex with a substituted aminophthalazinone revealed that the central copper ion is five-coordinated. beilstein-journals.org The coordination sphere is composed of three nitrogen atoms from the organic ligand and two chloride anions, resulting in a distorted square pyramidal geometry. beilstein-journals.org

The ability of the phthalazinone scaffold to form stable metal complexes is also being explored for its potential biological implications. nih.gov The incorporation of metal ions like copper into organic ligands can sometimes enhance or modify their activity. nih.gov The study of these metal complexes provides valuable insight into coordination chemistry and the potential for creating new materials or agents with specific electronic and structural properties. beilstein-journals.orgnih.gov

Table 2: ESI-MS Data for Cu(II) Complexation with a Phthalazinone Ligand (L3)

Ion Formula m/z (Da) Description Reference
[(L3)Cu(II)Cl]⁺ C₁₇H₁₉N₄OCuCl⁺ 422.3 Complex with one ligand beilstein-journals.org

Exploration in Agrochemical Development

Nitrogen-containing heterocyclic compounds are a cornerstone of modern agrochemical research, and phthalazine derivatives have been noted for their use in this sector. osf.ioosf.io The structural framework of 4-Benzyl-8-chlorophthalazin-1(2H)-one aligns with features often sought in the development of new agrochemicals. While specific studies on this exact molecule's agrochemical properties are not extensively detailed, the broader class of phthalazinones is recognized for its biological activities, which can often be translated to agricultural applications, such as fungicides or herbicides. osf.io The synthesis of various phthalazinone derivatives is considered straightforward, allowing for the creation of a wide variety of compounds for screening. osf.io The exploration of phthalazinone derivatives in this field represents a promising avenue for discovering new active ingredients for crop protection.

Material Science Applications Requiring Specific Chemical Properties

The rigid, aromatic structure of the phthalazinone core imparts desirable properties for applications in material science. acs.org Research has demonstrated the synthesis of novel poly(phthalazinone)s, a class of polymers with high-performance characteristics. acs.org These materials exhibit excellent thermal stability and high glass transition temperatures (Tg), which are critical properties for advanced engineering plastics and specialty films. acs.org

For example, polymers created from bis(phthalazinone) monomers can be dissolved in solvents like chloroform (B151607) or N-methyl-2-pyrrolidinone and cast into flexible, durable films. acs.org The thermal properties of these polymers are notable, with glass transition temperatures reaching up to 279°C as measured by dynamic mechanical analysis. acs.org

Furthermore, related heterocyclic structures are used to create phthalocyanines, which have unique optical and electrical properties. researchgate.net These properties make them valuable in applications such as color filters, organic light-emitting diodes (OLEDs), and solar cells. researchgate.net The inherent stability and modifiable nature of the phthalazinone scaffold suggest its potential as a component in the design of new functional materials with tailored thermal, optical, or electronic characteristics.

Table 3: Properties of Phthalazinone-Containing Polymers

Polymer Inherent Viscosity (dL/g) Glass Transition Temp. (Tg, °C) Key Property Reference
15b 0.50 238 High thermal stability acs.org
15c 0.38 279 High thermal stability acs.org
15f 0.29 200 Soluble in chloroform acs.org

Table of Compounds Mentioned

Compound Name
This compound
4-Benzyl-2H-phthalazin-1-one
Ethyl chloroacetate
Potassium carbonate
Ethyl (2-(4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate)
Hydrazine hydrate
(4-Benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide
4-Benzyl-1-chlorophthalazine
Copper(II)
Chloroform

Future Research Directions and Research Gaps

Development of Novel and Efficient Synthetic Routes for 4-Benzyl-8-chlorophthalazin-1(2H)-one

Current synthetic strategies for phthalazinone derivatives often involve multi-step processes starting from commercially available materials like phthalic anhydride (B1165640). longdom.org The synthesis of related 4-benzylphthalazinone compounds has been achieved through the reaction of phthalic anhydrides with hydrazine (B178648) hydrate (B1144303), followed by further modifications. longdom.org Another common route involves the chemical transformation of a precursor like 4-benzyl-1-chlorophthalazine. nih.govsemanticscholar.org

However, a significant research gap exists in the development of highly efficient, atom-economical, and environmentally benign synthetic routes specifically for this compound. Future research should focus on:

Catalytic Methods: Investigating novel catalytic systems, such as palladium-catalyzed reactions or the use of inexpensive catalysts like iron(III) chloride (FeCl₃), could lead to more efficient and practical syntheses. longdom.orgosf.io

One-Pot Reactions: The design of one-pot, multi-component reactions (MCRs) would be a substantial advancement. MCRs can increase efficiency by reducing the number of purification steps, saving time and resources, a strategy that has been successfully applied to other complex phthalazinone hybrids. nih.gov

Green Chemistry Approaches: Future synthetic developments should prioritize the use of greener solvents and reagents to minimize environmental impact. For instance, exploring water as a reaction medium, as demonstrated for other heterocyclic scaffolds, could be a valuable direction. researchgate.net

Comprehensive Target Identification for Broader Biological Activities

Phthalazinone derivatives are known to exhibit a wide spectrum of pharmacological activities, including PARP inhibition, androgen receptor (AR) antagonism, and antimicrobial effects. osf.ioresearchgate.netnih.gov Specifically, 4-benzyl-1-(2H)-phthalazinone derivatives have shown promise as AR antagonists for conditions like prostate cancer. nih.gov

A major research gap is the limited understanding of the full biological activity profile of this compound. The presence of the chloro- and benzyl-moieties suggests it may interact with a variety of biological targets. Future research should involve:

Broad-Spectrum Screening: The compound should be subjected to extensive screening against a diverse panel of biological targets, including various kinases, proteases, and other enzymes implicated in human diseases.

Exploring Known Phthalazinone Activities: Based on the activities of related compounds, targeted screening for effects such as phosphodiesterase (PDE) inhibition, aldose reductase inhibition, and anti-inflammatory properties is warranted. nih.govsemanticscholar.org

Anticancer and Antimicrobial Evaluation: Further investigation into its potential as an anticancer agent against a wider range of cancer cell lines and as an antimicrobial agent against resistant bacterial and fungal strains is crucial. nih.govnih.gov

Advanced SAR Exploration Through Combinatorial Chemistry

Preliminary Structure-Activity Relationship (SAR) studies on related compounds have provided initial insights. For instance, in a series of AR antagonists, having two ortho-substituents on the benzyl (B1604629) group was found to be critical for potent activity. nih.gov The N2 position of the phthalazinone ring is also a common site for modification to modulate activity. nih.govsciforum.net

However, a comprehensive SAR for the this compound scaffold is lacking. A systematic exploration is needed to understand how different substituents affect biological activity. Combinatorial chemistry offers a powerful tool to rapidly generate a large library of analogues for high-throughput screening. nih.gov This approach would accelerate the identification of compounds with optimized potency and selectivity.

Table 1: Proposed Modifications for SAR Exploration

Scaffold PositionProposed ModificationsRationale
Benzyl Ring Introduction of various substituents (e.g., -F, -Cl, -Br, -CH₃, -OCH₃, -CF₃) at ortho-, meta-, and para-positions.To probe electronic and steric effects on target binding, building on initial findings for AR antagonists. nih.gov
N2-Position Alkylation with various alkyl and arylalkyl groups; acylation; introduction of peptide fragments.To modulate solubility, cell permeability, and target interaction, a common strategy in phthalazinone drug design. nih.govsemanticscholar.orgsciforum.net
Position 8 (Chloro) Replacement of the chlorine atom with other halogens (F, Br, I) or functional groups (e.g., -CH₃, -OCH₃, -CN).To evaluate the role of the electron-withdrawing group at this position on the overall activity profile.
Phthalazinone Core Introduction of substituents at positions 5, 6, and 7.To explore the impact of modifying the core aromatic system on biological activity and physical properties.

Mechanistic Elucidation of Novel Biological Activities

While the mechanism for some phthalazinone activities, like PARP inhibition or AR antagonism, is relatively understood, the mode of action for any newly discovered biological effects of this compound will need to be thoroughly investigated. researchgate.netnih.gov Understanding the precise molecular mechanism is critical for rational drug design and further development.

Future research efforts should be directed towards:

Biochemical and Enzymatic Assays: To confirm direct interaction with and inhibition of specific target enzymes.

Cell-Based Assays: To study the effect of the compound on cellular signaling pathways, cell cycle progression, and apoptosis. For example, if anticancer activity is observed, studies to determine if it induces apoptosis and arrests the cell cycle would be essential. nih.gov

Structural Biology: Co-crystallization of the compound with its biological target (if it is an enzyme or receptor) would provide invaluable atomic-level insights into the binding mode, guiding the design of more potent analogues.

Computational Design of Next-Generation Phthalazinone Analogues

Computational chemistry has become an indispensable tool in modern drug discovery. Molecular docking studies have already been used to predict the binding of phthalazinone derivatives to targets like the androgen receptor. nih.govnih.gov

A significant opportunity lies in applying a broader range of computational techniques to guide the development of next-generation analogues of this compound. Future work should incorporate:

Quantitative Structure-Activity Relationship (QSAR): Developing 2D and 3D-QSAR models can help to mathematically correlate the chemical structures of a series of analogues with their biological activities, enabling the prediction of potency for new designs.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex, assessing the stability of binding interactions over time.

Pharmacophore Modeling: To identify the key chemical features (pharmacophore) required for a specific biological activity, which can then be used to screen virtual libraries for new hits. nih.gov

Exploration of Photophysical Properties and Applications

Recent research has demonstrated that the phthalazinone scaffold can be engineered to create fluorescent probes for biological imaging. osf.ionih.govdoi.org By extending the conjugated system and coupling it with electron-donating groups, researchers have developed phthalazinone derivatives suitable for one- and two-photon microscopy. nih.govdoi.org

The photophysical properties of this compound remain completely unexplored. This represents a significant research gap and a novel area for investigation. Future studies should focus on:

Characterization of Photophysical Properties: Measuring the absorption and fluorescence spectra, quantum yields, and lifetimes to determine if the compound possesses inherent fluorescence.

Design of Fluorescent Analogues: Systematically modifying the structure, for instance by introducing electron-donating groups to the benzyl ring or N2-substituent, to enhance fluorescence properties based on established design principles. nih.govdoi.org

Bioimaging Applications: If fluorescent analogues are developed, their potential for imaging in living cells and tissues, including their subcellular localization and utility in two-photon microscopy, should be evaluated. doi.org

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